3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)
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Overview
Description
“3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)” is a chemical compound with the CAS Number: 143393-97-9 . It has a molecular weight of 126.16 . The IUPAC name for this compound is (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m0/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
Heterocyclic compounds, especially those containing diazabicyclo structures, play a crucial role in the development of new pharmaceuticals. The research on these compounds has been motivated by their potential against various diseases, including types of cancer and bacterial infections, for which current treatments are inadequate. A review of 2,3-benzodiazepine analogues, including diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, discusses their significant biological efficacy, highlighting the potential of these structures in medicinal chemistry (Földesi, Volk, & Milen, 2018).
Synthesis and Applications in Drug Development
The synthesis and application of heterocyclic systems, such as those based on diazepines and triazoles, have been extensively reviewed, revealing a wide range of pharmacological potentials. These include antimicrobial, anti-inflammatory, and antitumor activities. The structural versatility of these compounds allows for extensive chemical modification, enhancing their importance in drug discovery and development (Lelyukh, 2019).
Inhibition of β-Lactamase Enzymes
The development of novel β-lactamase inhibitors (BLIs) based on diazabicyclo[3.2.1]octanone (DBO) series, including compounds structurally related to "3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)", has been a significant focus. These inhibitors have been effective against multidrug-resistant Gram-negative bacteria by inhibiting class A, C, and selected class D β-lactamases. This research underscores the critical role of such compounds in addressing antibiotic resistance (Bush, 2015).
Ribonuclease Activity and Drug Delivery
Compounds based on 1,4-diazabicyclo[2.2.2]octane and imidazole have been designed as artificial ribonucleases, demonstrating the potential of diazabicyclo structures in enhancing the hydrolysis of phosphodiester bonds in RNA. This opens up new avenues for the development of therapeutic agents targeting RNA molecules (Konevetz et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-BRJRFNKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CNC(=O)[C@@H]1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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